molecular formula C9H13N3O B12871387 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one

Cat. No.: B12871387
M. Wt: 179.22 g/mol
InChI Key: PDBQONAMLMAYOR-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is a heterocyclic compound that features both imidazole and pyrrolidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of an imidazole derivative with a pyrrolidinone precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydroxide in ethanol or water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated imidazole or pyrrolidinone rings.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyrrolidinone ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocycle with similar nitrogen-containing ring structure.

    Pyrrolidinone: A lactam with a similar five-membered ring structure.

    Histidine: An amino acid with an imidazole side chain.

Uniqueness

4-(1H-Imidazol-4-yl)-1,3-dimethylpyrrolidin-2-one is unique due to its combination of imidazole and pyrrolidinone rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-1,3-dimethylpyrrolidin-2-one

InChI

InChI=1S/C9H13N3O/c1-6-7(4-12(2)9(6)13)8-3-10-5-11-8/h3,5-7H,4H2,1-2H3,(H,10,11)

InChI Key

PDBQONAMLMAYOR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CN(C1=O)C)C2=CN=CN2

Origin of Product

United States

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